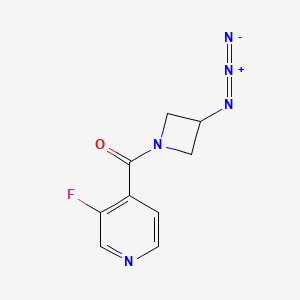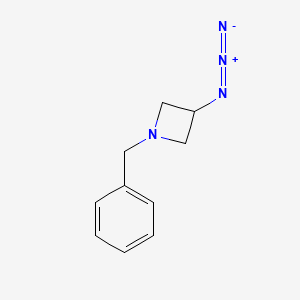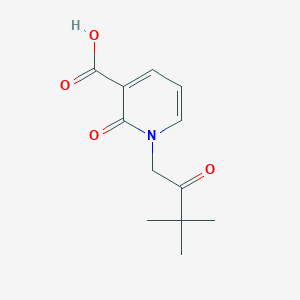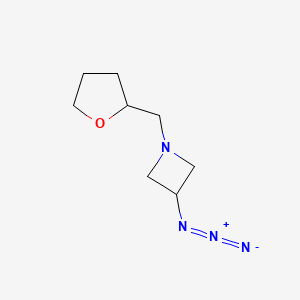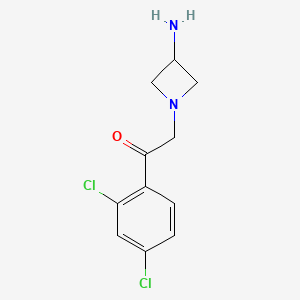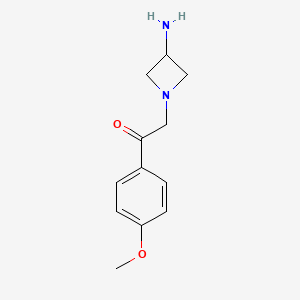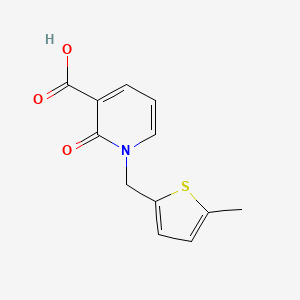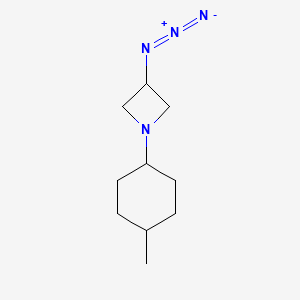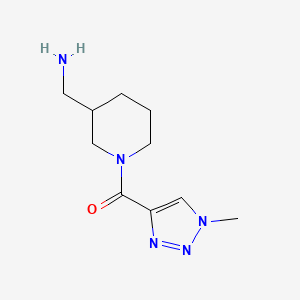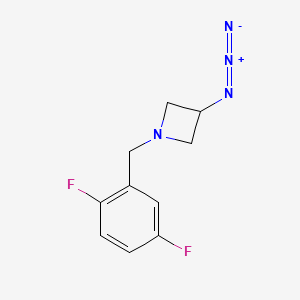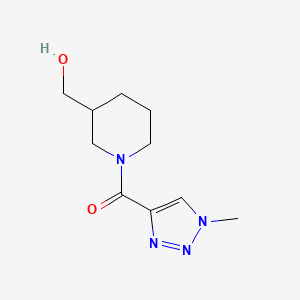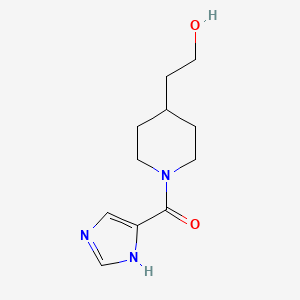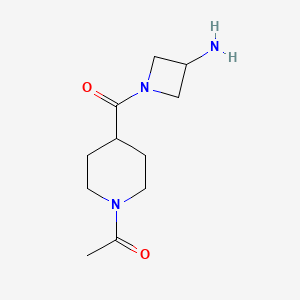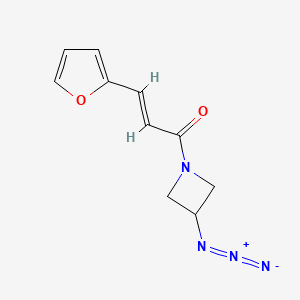
(3,5-ジメチルイソキサゾール-4-イル)(3-ヒドロキシアゼチジン-1-イル)メタノン
概要
説明
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone: is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol
科学的研究の応用
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that in humans is encoded by the BRD4 gene. It is known to play a crucial role in the progression of cancer, making it a significant target for anti-cancer therapies .
Mode of Action
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone interacts with BRD4, exhibiting robust inhibitory activity against it . This interaction results in significant changes in the function of BRD4, thereby affecting the progression of cancer .
Biochemical Pathways
The interaction of (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone with BRD4 affects several biochemical pathways. Notably, it modulates the expression of c-MYC and γ-H2AX, two proteins involved in cell proliferation and DNA damage response, respectively .
Pharmacokinetics
Its molecular weight is 1962 , which suggests it may have favorable absorption and distribution characteristics
Result of Action
The action of (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone results in several molecular and cellular effects. It has been shown to induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells . These effects contribute to its anti-proliferative activity against cancer cells .
生化学分析
Biochemical Properties
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites on enzymes, leading to inhibition or activation of enzymatic activity. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their activity and affecting overall metabolic flux .
Molecular Mechanism
At the molecular level, (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activities .
Metabolic Pathways
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux by altering enzyme activity, leading to changes in metabolite levels. These interactions can have significant implications for cellular metabolism and overall physiological function .
Transport and Distribution
The transport and distribution of (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone is critical for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone typically involves the following steps:
Formation of 3,5-Dimethylisoxazole: This can be achieved through the cyclization of suitable precursors such as hydroxylamine derivatives and diketones under acidic conditions.
Introduction of the Hydroxyazetidin-1-yl Group: The hydroxyazetidin-1-yl group can be introduced through nucleophilic substitution reactions involving appropriate azetidine derivatives.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives with different substituents on the isoxazole or azetidine rings.
類似化合物との比較
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone: can be compared with other similar compounds, such as:
3,5-Dimethylisoxazole derivatives: These compounds share the isoxazole ring but may have different substituents or functional groups.
Azetidine derivatives: These compounds contain the azetidine ring but may lack the isoxazole moiety or have different substituents.
The uniqueness of (3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone lies in its combination of both the isoxazole and azetidine rings, which can lead to distinct biological and chemical properties.
Conclusion
(3,5-Dimethylisoxazol-4-yl)(3-hydroxyazetidin-1-yl)methanone: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine. Further research and development can uncover new applications and enhance its utility in different domains.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-8(6(2)14-10-5)9(13)11-3-7(12)4-11/h7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMODKSEEMTSJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


